3-(1-(吡啶-3-磺酰基)氮杂环丁-3-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

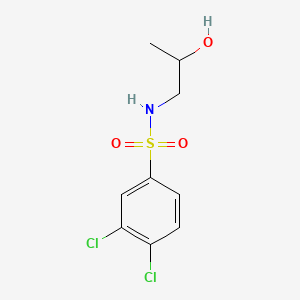

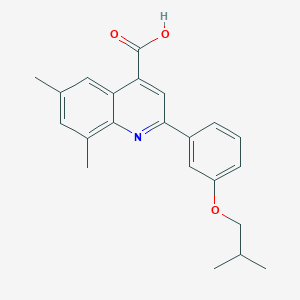

“3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidinediones . Thiazolidinediones are five-membered, heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .

Molecular Structure Analysis

The molecular formula of “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is C11H11N3O4S2. The thiazole ring in thiazolidinediones contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Chemical Reactions Analysis

Thiazolidinediones, such as “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione”, are biologically important five-membered heterocyclic rings having almost all types of biological activities . The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included .Physical and Chemical Properties Analysis

The molecular weight of “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is 313.35. More detailed physical and chemical properties might be available in specific databases or scientific literature.科学研究应用

合成和生物活性

Kim 等人 (2004) 的一项研究探讨了含有 2,4-噻唑烷二酮的取代吡啶和嘌呤的合成,包括类似于 3-(1-(吡啶-3-磺酰基)氮杂环丁-3-基)噻唑烷-2,4-二酮的衍生物。对这些化合物进行了降血糖和降血脂活性的评估,在糖尿病小鼠模型中显示出有希望的效果。这表明在糖尿病治疗和脂质代谢调节中具有潜在应用 (Kim 等人,2004)。

抗菌和抗真菌特性

Mohanty 等人 (2015) 合成了一系列 5-(氨基亚甲基)噻唑烷-2,4-二酮,展示了显着的抗菌和抗真菌活性。具有吡啶或哌嗪部分的化合物与本研究中的化合物结构相似,显示出良好至优异的抗菌活性,表明它们作为抗菌剂的潜力 (Mohanty 等人,2015)。

Prakash 等人 (2011) 也合成了噻唑烷-2,4-二酮的衍生物,发现它们对革兰氏阳性菌有效,并显示出优异的抗真菌活性。这些发现表明该化合物在开发新的抗菌疗法中具有潜在的用途 (Prakash 等人,2011)。

抗高血糖剂

Wrobel 等人 (1998) 开发了新型 5-(3-芳基-2-炔丙基)-5-(芳基磺酰基)噻唑烷-2,4-二酮衍生物作为口服抗高血糖剂。他们的研究表明这些化合物在控制糖尿病中具有可能的应用,尤其是在胰岛素抵抗模型中 (Wrobel 等人,1998)。

抗癌和抗疟疾潜力

Abdelmonsef 等人 (2020) 探索了具有与噻唑烷-2,4-二酮相关的结构的新型喹唑啉-2,4-二酮类似物的合成,以用于潜在的抗疟疾应用。这表明在开发新的抗疟疾药物中可能的用途 (Abdelmonsef 等人,2020)。

El-Sawy 等人 (2014) 报道了与噻唑烷-2,4-二酮相连的苯并呋喃衍生物的合成,显示出显着的抗炎、镇痛和抗惊厥活性。这表明这些化合物在治疗炎症和疼痛中具有潜在的应用 (El-Sawy 等人,2014)。

作用机制

Target of Action

The primary target of the compound 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is the Protein Tyrosine Phosphatase-1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase that plays a role in cell signal transduction . In recent years, PTP1B has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .

Mode of Action

3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione interacts with its target, PTP1B, by inhibiting its activity . This inhibition improves insulin resistance, thereby enhancing the body’s response to insulin .

Biochemical Pathways

The compound affects the insulin signaling pathway by inhibiting PTP1B . This results in improved insulin sensitivity and glucose uptake . Additionally, the compound exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .

Result of Action

The inhibition of PTP1B by 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione leads to improved insulin resistance and reduced blood glucose levels in diabetic mice . It can also improve glucose tolerance and abnormal blood lipids .

未来方向

Thiazolidinediones, including “3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione”, have shown promising pharmacological activities. Future research could focus on optimizing these thiazolidinedione derivatives as more effective drug agents . Additionally, the development of environmentally friendly synthesis methods could also be a significant area of future research .

生化分析

Biochemical Properties

3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antimicrobial activity by inhibiting the growth of both Gram-positive and Gram-negative bacteria . It interacts with bacterial enzymes, disrupting their normal function and leading to cell death. Additionally, 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has demonstrated antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .

Cellular Effects

The effects of 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . The compound’s impact on cell signaling pathways includes the modulation of key proteins involved in cell survival and apoptosis, such as caspases and Bcl-2 family proteins . Furthermore, 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione affects cellular metabolism by altering the levels of reactive oxygen species and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby preventing the synthesis of essential cellular components . Additionally, 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of genes involved in cell survival, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione remains stable under specific conditions, maintaining its bioactivity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can exert sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm. Careful dosage optimization is essential to maximize the therapeutic potential of 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione while minimizing its adverse effects.

Metabolic Pathways

3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to its bioactivity. Additionally, 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can influence metabolic flux by altering the levels of key metabolites involved in cellular energy production and redox balance . These effects on metabolic pathways are crucial for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving membrane transporters such as organic anion transporters and organic cation transporters . Once inside the cells, 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione plays a critical role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Additionally, 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can accumulate in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

属性

IUPAC Name |

3-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S2/c15-10-7-19-11(16)14(10)8-5-13(6-8)20(17,18)9-2-1-3-12-4-9/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKXAPFBNPXICP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B2599477.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2599485.png)

![(Z)-4-cyano-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2599490.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2599493.png)

![7-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B2599494.png)

![(11Z)-N-(3-chlorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2599495.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2599496.png)